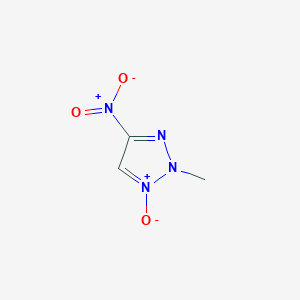![molecular formula C21H22N8O4 B11556106 4-[(2Z)-2-(3-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11556106.png)
4-[(2Z)-2-(3-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as methoxyphenyl, morpholinyl, and nitrophenyl. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanuric chloride under basic conditions to form the triazine ring.
Substitution reactions: The triazine ring is further functionalized by reacting with morpholine and 4-nitroaniline to introduce the morpholinyl and nitrophenyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
4-[(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Disrupting cellular membranes: Affecting cell viability and function.
Comparison with Similar Compounds
Similar Compounds
4-[(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Lacks the nitrophenyl group.
4-[(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-METHOXYPHENYL)-1,3,5-TRIAZIN-2-AMINE: Contains a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in 4-[(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE imparts unique chemical and biological properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H22N8O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-N-[(Z)-(3-methoxyphenyl)methylideneamino]-6-morpholin-4-yl-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22N8O4/c1-32-18-4-2-3-15(13-18)14-22-27-20-24-19(23-16-5-7-17(8-6-16)29(30)31)25-21(26-20)28-9-11-33-12-10-28/h2-8,13-14H,9-12H2,1H3,(H2,23,24,25,26,27)/b22-14- |
InChI Key |
DGMCHSMDDZSNGW-HMAPJEAMSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11556023.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11556026.png)

![2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11556034.png)
![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11556045.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11556055.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11556056.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11556062.png)
![(5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11556065.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11556073.png)
![4-[(3-bromobenzyl)oxy]-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11556085.png)
![3-[(2Z)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide](/img/structure/B11556113.png)
![N'-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide](/img/structure/B11556117.png)
![2-bromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11556121.png)
